6-Amino-4-(4-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was synthesized using a commercially available trisodium citrate dihydrate as an inexpensive and eco-friendly catalyst . Another synthesis involved a reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one .Scientific Research Applications
Corrosion Inhibition
Pyranopyrazole derivatives, including compounds similar to the one of interest, have been studied for their corrosion inhibition performance on mild steel in HCl solution. These studies reveal that such compounds can significantly inhibit corrosion, with efficiencies potentially reaching up to 96.1%. The inhibitors' effectiveness was shown to increase with concentration but decrease with temperature. Electrochemical techniques and theoretical studies support these findings, suggesting these compounds' potential as corrosion inhibitors in industrial applications (Yadav et al., 2016).
Antimicrobial Activity
Research into novel Schiff bases using pyrazole derivatives has highlighted their significant antimicrobial activity. These compounds, synthesized through multi-step reactions, have shown excellent activity against both Gram-negative and Gram-positive bacteria, compared to other derivatives. The structural establishment of these compounds was based on various spectral data, indicating a promising avenue for developing new antimicrobial agents (Puthran et al., 2019).
Antitumor and Antimicrobial Agents
Another study focused on the synthesis of pyranopyrazolo N-glycoside and pyrazolopyranopyrimidine C-glycoside derivatives, demonstrating promising antitumor and antimicrobial properties. These derivatives were synthesized through reactions with key intermediates and screened against three human cancer cell lines, showing significant activity. Moreover, they exhibited high antimicrobial activity towards both Gram-negative and Gram-positive bacteria, underlining their potential as dual-functional agents for medical applications (Hafez & El-Gazzar, 2015).
Green Synthesis and Catalysis
The compound and its related derivatives have also been the subject of studies focusing on green chemistry approaches. Sodium ascorbate, for instance, has been utilized as a safe and environmentally friendly catalyst for synthesizing densely functionalized pyrazoles and dihydropyrano-[2,3-c]pyrazole derivatives through eco-friendly multicomponent cyclocondensations. These processes highlight the importance of developing sustainable and efficient synthesis methods for such compounds, promoting minimal waste and avoiding hazardous solvents (Kiyani & Bamdad, 2018).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that our compound might also interact with various cellular targets, contributing to its biological activity.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that the compound might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that multiple biochemical pathways could be involved .
Result of Action
Given the diverse biological activities of similar compounds, it’s plausible that this compound could have a wide range of effects at the molecular and cellular levels .
Properties
IUPAC Name |
6-amino-4-(4-fluorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O/c1-2-6-18-20-19(14-9-11-15(23)12-10-14)17(13-24)21(25)28-22(20)27(26-18)16-7-4-3-5-8-16/h3-5,7-12,19H,2,6,25H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVWBRSCAAEFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.